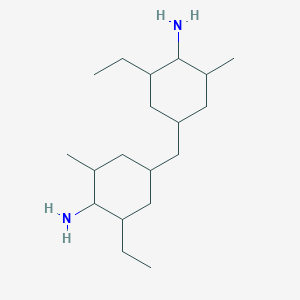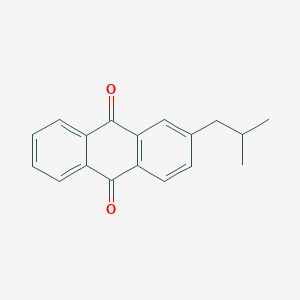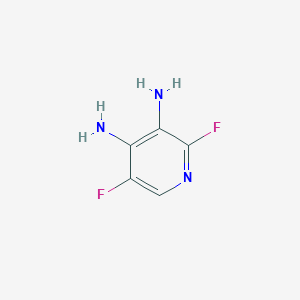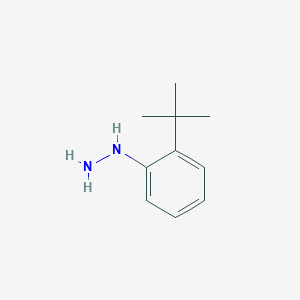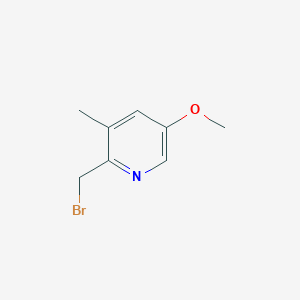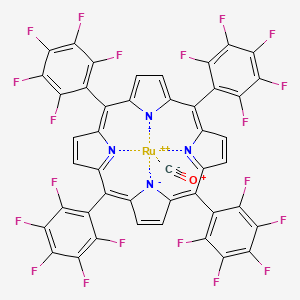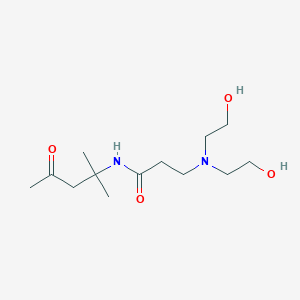
3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the amide bond: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Introduction of the hydroxyethyl groups: This step may involve the reaction of an amine with ethylene oxide or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, specific reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the oxopentan-2-yl moiety can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, 3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or a ligand in biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway modulation: The compound may influence cellular pathways by altering the activity of key proteins or signaling molecules.
類似化合物との比較
Similar Compounds
- N-(2-Hydroxyethyl)-N-methyl-2-(2-hydroxyethylamino)acetamide
- N-(2-Hydroxyethyl)-N-(2-hydroxyethyl)acetamide
- N-(2-Hydroxyethyl)-N-(2-methyl-4-oxopentan-2-yl)acetamide
Uniqueness
3-(Bis(2-hydroxyethyl)amino)-N-(2-methyl-4-oxopentan-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H26N2O4 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC名 |
3-[bis(2-hydroxyethyl)amino]-N-(2-methyl-4-oxopentan-2-yl)propanamide |
InChI |
InChI=1S/C13H26N2O4/c1-11(18)10-13(2,3)14-12(19)4-5-15(6-8-16)7-9-17/h16-17H,4-10H2,1-3H3,(H,14,19) |
InChIキー |
JWCDRUNRUIVLFF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C)(C)NC(=O)CCN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


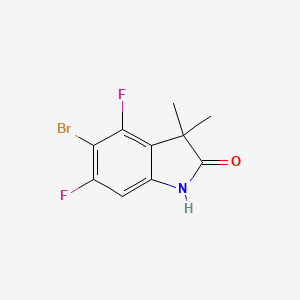

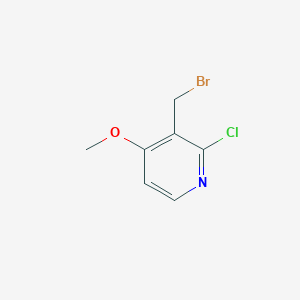
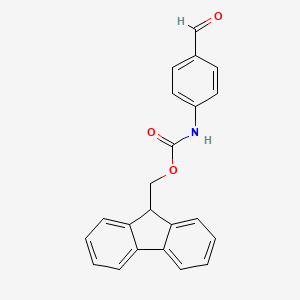
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)
![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)

